5-chloro-1,4-dimethyl-1H-imidazole
Description
Significance of Imidazole (B134444) Heterocycles in Organic Synthesis and Medicinal Chemistry
The imidazole moiety is a fundamental building block in a multitude of natural and synthetic compounds. researchgate.net It is a key component of essential biomolecules such as the amino acid histidine, histamine, and purine (B94841) bases found in DNA and RNA. researchgate.netbeilstein-journals.org This prevalence in nature has inspired chemists to explore imidazole derivatives for a wide range of therapeutic applications.
In medicinal chemistry, imidazole-containing compounds have demonstrated a remarkable breadth of biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties. beilstein-journals.orgacs.orgnih.govimp.kiev.ua The versatility of the imidazole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's steric and electronic properties to optimize its interaction with biological targets. imp.kiev.uaontosight.ai
From a synthetic standpoint, imidazoles are valuable intermediates and catalysts. imp.kiev.ua The nitrogen atoms can act as bases or nucleophiles, and the ring itself can participate in various chemical transformations, making it a versatile scaffold for the construction of more complex molecules. researchgate.net
Overview of Halogenated and Alkylated Imidazole Derivatives
The introduction of halogen atoms and alkyl groups onto the imidazole core significantly influences the resulting molecule's physicochemical properties and biological activity.
Halogenated Imidazoles: Halogenation of the imidazole ring can alter its electronic nature, lipophilicity, and metabolic stability. wjpsonline.com Direct chlorination of imidazole can be complex, sometimes leading to a mixture of products. researchgate.net However, specific halogenated imidazoles are synthesized for their enhanced biological effects. For instance, halogenated 1,5-diarylimidazoles have been investigated for their potent inhibitory effects on prostaglandin (B15479496) E2 (PGE2) production. mdpi.com The position of the halogen can be crucial; for example, 4-chloro-substituted 1,5-diarylimidazoles have shown particularly strong inhibitory activity. mdpi.com The synthesis of halogenated imidazoles can be achieved through various methods, including the use of reagents like N-chlorosuccinimide (NCS) or oxalyl chloride. beilstein-journals.orgmdpi.com
Alkylated Imidazoles: Alkylation, typically at the nitrogen atoms, is a common strategy to modify the properties of imidazoles. wjpsonline.comnih.gov N-alkylation can enhance the lipophilicity of the molecule, which can be crucial for its ability to cross biological membranes. nih.govresearchgate.net The length and nature of the alkyl chain can significantly impact the biological activity, as seen in studies where the antibacterial effect of 1-alkylimidazole derivatives increased with the length of the alkyl chain. nih.govresearchgate.net Alkylated imidazoles also serve as important ligands in coordination chemistry and as catalysts in organic reactions. imp.kiev.ua
Positioning of 5-Chloro-1,4-dimethyl-1H-imidazole within the Broader Research Landscape of Imidazole Scaffolds
This compound is a disubstituted imidazole derivative featuring both a chloro and two methyl groups. This specific combination of substituents places it at the intersection of halogenated and alkylated imidazole research. The presence of the chlorine atom at the 5-position and methyl groups at the 1- and 4-positions defines its unique chemical character and potential for further functionalization.
While extensive research has been conducted on various substituted imidazoles, the specific compound this compound appears to be a more specialized chemical entity. Its structural features suggest potential applications as a building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methyl groups can influence the reactivity of the imidazole ring and its potential interactions with biological targets.
Below is a table summarizing the key properties of this compound and related compounds for comparison.
| Compound Name | Molecular Formula | Key Features |
| This compound | C5H7ClN2 | Chloro and dimethyl substitution |
| 1-methylimidazole | C4H6N2 | Single methyl substitution |
| 5-chloro-1-methyl-4-nitroimidazole (B20735) | C4H4ClN3O2 | Chloro, methyl, and nitro substitution |
| 5-chloro-1-methylimidazole (B19843) | C4H5ClN2 | Chloro and methyl substitution |
Further research into the synthesis, reactivity, and biological screening of this compound is necessary to fully elucidate its potential within the vast and ever-expanding field of imidazole chemistry.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,4-dimethylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-4-5(6)8(2)3-7-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSAFERAPKVZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 5 Chloro 1,4 Dimethyl 1h Imidazole Derivatives
Electrophilic Aromatic Substitution Reactions on Halogenated and Alkylated Imidazoles
Electrophilic substitution on the imidazole (B134444) ring is a fundamental process for introducing a variety of functional groups. The inherent electron-rich nature of the imidazole ring makes it susceptible to attack by electrophiles.
The chloro and alkyl substituents on the imidazole ring exert significant directing effects in electrophilic aromatic substitution reactions. Generally, electrophilic substitution on the imidazole ring occurs preferentially at the C4 or C5 positions. nih.govuobabylon.edu.iq The presence of a chloro group, an electron-withdrawing group, tends to deactivate the ring towards electrophilic attack. Conversely, alkyl groups are electron-donating and activate the ring.
In 1-methylimidazole, nitration with nitric acid in trifluoroacetic anhydride (B1165640) yields a mixture of 4-nitro- and 5-nitroimidazoles. researchgate.net For 5-chloro-1,4-dimethyl-1H-imidazole, the C2 position is generally the most favored site for electrophilic attack, as the C4 and C5 positions are already substituted. The directing effects of the existing substituents and the reaction conditions will ultimately determine the regiochemical outcome.
It has been noted that in N-substituted imidazoles, electrophilic substitution is more challenging compared to imidazoles with an unsubstituted nitrogen. researchgate.net The presence of electron-withdrawing groups generally decreases the basicity of the imidazole and increases its acidity. sci-hub.se
The mechanism of electrophilic aromatic substitution on imidazoles proceeds through a two-step addition-elimination pathway. imperial.ac.ukmasterorganicchemistry.com In the initial step, the aromatic π-system of the imidazole ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate, often referred to as a σ-complex or arenium ion. uobabylon.edu.iqmasterorganicchemistry.com This step is typically the rate-determining step of the reaction as it disrupts the aromaticity of the ring. masterorganicchemistry.com
The stability of the intermediate carbocation is a key factor in determining the regioselectivity of the substitution. For imidazoles, attack at the C4 or C5 position leads to a more stable intermediate where the positive charge can be delocalized over both nitrogen atoms. Attack at the C2 position results in a less stable intermediate. uobabylon.edu.iq
In the second step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the imidazole ring. masterorganicchemistry.com In some instances, particularly with halogenation, an alternative mechanism involving initial N-halogenation followed by rearrangement has been proposed for certain N-containing heterocycles like imidazoles. udayton.edu
Nucleophilic Substitution Reactions Involving the C5-Chloro Moiety
The chloro substituent at the C5 position of this compound is susceptible to nucleophilic displacement, providing a valuable route for the introduction of diverse functionalities.
The displacement of the C5-chloro group can be achieved with a variety of nucleophiles. For instance, 5-bromo-1-methylimidazole has been reported to react with lithium piperidide in piperidine, leading to the formation of 1-methyl-5-piperidinoimidazole through an addition-elimination mechanism. Similarly, the reaction of 1-aryl-4-chloro-5-chloromethyl-1H-imidazoles with nucleophiles such as sodium azide, secondary amines, and thiols results in the substitution of the chlorine atom in the 5-chloromethyl group. researchgate.net
The reactivity of the halogen can be enhanced by the presence of electron-withdrawing groups on the imidazole ring. For example, the halogen in 5-halogeno-4-nitroimidazoles is more readily displaced by nucleophiles. Kinetic studies of nucleophilic aromatic substitution reactions with imidazole derivatives have shown second-order kinetics, where the reaction rate is dependent on the concentrations of both the nucleophile and the substrate. smolecule.com
Transition Metal-Catalyzed Cross-Coupling Reactions for Imidazole Functionalization
Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of imidazoles. eie.grchemie-brunschwig.ch These reactions offer a versatile and efficient means to introduce aryl, alkenyl, and other groups onto the imidazole core.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst, is a widely used method for the arylation of imidazoles. wikipedia.orgorganic-chemistry.org This reaction is valued for its mild conditions and the low toxicity of the boron-based reagents. chemie-brunschwig.ch For instance, the Suzuki coupling of 5-bromoindazoles with various boronic acids has been successfully demonstrated. mdpi.com While unprotected nitrogen-rich heterocycles can sometimes inhibit the palladium catalyst, successful protocols have been developed using specific ligands like SPhos and XPhos. nih.gov
Heck Reaction: The Heck reaction provides a method for the alkenylation of imidazoles by coupling them with alkenes in the presence of a palladium catalyst. organic-chemistry.org While the Heck reaction on the imidazole scaffold can be challenging, optimized methods, such as oxidative Heck cross-coupling, have been developed. uib.no This reaction allows for the formation of C-C bonds without the need for pre-formed organometallic reagents. uib.nounipi.it
Direct Arylation: Direct C-H arylation is an atom-economical approach that avoids the pre-functionalization of the imidazole ring. unipi.it Palladium-catalyzed direct arylation of imidazoles can be highly regioselective, often favoring the C5 position. unipi.it Mechanistic studies have shown that these reactions can proceed through imidazole-ligated organo-palladium intermediates. unipi.it
Below is a table summarizing selected transition metal-catalyzed reactions for imidazole functionalization:
Interactive Data Table: Transition Metal-Catalyzed Reactions for Imidazole Functionalization| Reaction Name | Catalyst/Reagents | Substrate Example | Product Type | Reference(s) |
| Suzuki-Miyaura Coupling | Pd catalyst, Base, Boronic acid | 5-Bromoindazole | Arylated indazole | mdpi.com |
| Heck Reaction | Pd catalyst, Base, Alkene | 1,2-Dimethyl-1H-imidazole | Alkenylated imidazole | uib.no |
| Direct C-H Arylation | Pd catalyst, Base, Aryl halide | 1,2-Dimethyl-1H-imidazole | C5-arylated imidazole | unipi.it |
Borylation of Imidazole Derivatives and Subsequent Transformations
The introduction of a boryl group, typically as a boronic acid or boronate ester, onto a heterocyclic scaffold is a powerful strategy for enabling further functionalization, most notably through Suzuki-Miyaura cross-coupling reactions. rsc.orgmdpi.com While direct borylation of this compound is not extensively documented, established methods for heteroaryl borylation, including iridium-catalyzed C-H borylation and palladium-catalyzed cross-coupling of halo-heteroarenes, provide a predictive framework for its reactivity. nih.govrsc.orgumich.edu
Iridium-catalyzed C-H borylation has emerged as a prominent method for the direct conversion of C-H bonds to C-B bonds on aromatic and heteroaromatic systems. nih.govumich.edu The regioselectivity of this reaction is primarily governed by steric factors, with borylation favoring the most accessible C-H positions. nih.gov For this compound, the C2 position would be the most likely site for iridium-catalyzed borylation due to the relative lack of steric hindrance compared to the positions occupied by the methyl and chloro substituents. The catalytic cycle generally involves an iridium(III)/iridium(V) pathway, where an active iridium-boryl species reacts with the heteroarene. nih.gov
Alternatively, the Miyaura borylation, a palladium-catalyzed cross-coupling reaction, can be employed to convert the C-Cl bond of this compound into a boronate ester. organic-chemistry.orgrsc.org This reaction typically utilizes a palladium catalyst, a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂), and a base. organic-chemistry.orgmdpi.com While aryl and vinyl chlorides can be challenging substrates, advancements in catalyst systems, including the use of specialized phosphine (B1218219) ligands, have enabled the efficient borylation of a wide range of chloro-substituted heterocycles. nih.govorganic-chemistry.org
Once the borylated imidazole derivative is synthesized, it becomes a versatile intermediate for a variety of subsequent transformations. The most significant of these is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of a carbon-carbon bond between the borylated imidazole and an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This reaction would enable the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the position of borylation, leading to a diverse library of analogues.
A study on the closely related 5-bromo-1,2-dimethyl-1H-imidazole demonstrated the feasibility of Suzuki coupling with various aryl boronic acids. derpharmachemica.com The reactions, catalyzed by palladium acetate (B1210297) under ultrasonic irradiation, proceeded in high yields with both electron-donating and electron-withdrawing groups on the aryl boronic acid. derpharmachemica.com This suggests that a borylated derivative of this compound would be a highly effective coupling partner.
| Catalyst System | Borylation Reagent | Potential Transformation | Product Class |
| [Ir(cod)Cl]₂ / dtbpy | B₂pin₂ | C-H Borylation | Imidazole-2-boronate ester |
| Pd(OAc)₂ / SPhos | Pinacolborane | Miyaura Borylation | Imidazole-5-boronate ester |
| Pd(PPh₃)₄ / K₂CO₃ | Aryl boronic acid | Suzuki-Miyaura Coupling | 5-Aryl-1,4-dimethyl-1H-imidazole |
Strategies for Derivatization and Analogue Synthesis Based on the Imidazole Core
The imidazole scaffold is a privileged structure in drug discovery due to its ability to engage in various biological interactions. organic-chemistry.orgnih.gov The development of strategies for the derivatization of the this compound core is crucial for generating novel analogues with tailored properties.
The expansion of chemical diversity from a core imidazole scaffold like this compound can be achieved through a variety of synthetic methodologies. Cross-coupling reactions, such as the aforementioned Suzuki-Miyaura coupling, are paramount in this endeavor. clockss.org The presence of a halogen atom, in this case, chlorine, provides a reactive handle for such transformations.
Research on the Suzuki coupling of halo-imidazoles has shown that both iodo- and bromo-imidazoles are effective substrates for palladium-catalyzed reactions with a range of boronic acids. clockss.org While chloro-imidazoles are generally less reactive, the use of highly active catalyst systems, often employing bulky electron-rich phosphine ligands, can facilitate these couplings. thieme-connect.com For this compound, a successful Suzuki coupling would replace the chlorine atom with a new substituent, leading to 5-substituted-1,4-dimethyl-1H-imidazole derivatives.
A variety of aryl and heteroaryl boronic acids can be used as coupling partners, introducing diverse structural motifs. derpharmachemica.comclockss.org For instance, the coupling with phenylboronic acid would yield 1,4-dimethyl-5-phenyl-1H-imidazole, while using heteroarylboronic acids could introduce other ring systems, further expanding the chemical space.
Beyond Suzuki coupling, other palladium-catalyzed reactions such as Buchwald-Hartwig amination could potentially be employed to replace the chloro group with various nitrogen-based nucleophiles, leading to the synthesis of amino-imidazole derivatives.
Another avenue for derivatization involves the modification of the methyl groups. While the N-methyl group is generally stable, the C4-methyl group could potentially undergo functionalization, for example, through radical-mediated reactions, although this is often less controlled than cross-coupling reactions.
The following table summarizes potential derivatization strategies for expanding the chemical diversity of the this compound scaffold.
| Reaction Type | Reagents | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-1,4-dimethyl-1H-imidazole |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5-Amino-1,4-dimethyl-1H-imidazole |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynyl-1,4-dimethyl-1H-imidazole |
The strategic application of these and other synthetic methods can generate a vast library of analogues from the this compound core, providing a rich platform for the discovery of new chemical entities with diverse applications.
Computational Chemistry and Spectroscopic Investigations of 5 Chloro 1,4 Dimethyl 1h Imidazole and Relevant Imidazole Frameworks
Quantum Chemical Calculations for Molecular Electronic Structure and Reactivity
Quantum chemical calculations are powerful tools for elucidating the fundamental electronic properties and reactivity of molecular systems. These methods provide insights that are often difficult to obtain through experimental means alone.
Application of Density Functional Theory (DFT) for Imidazole (B134444) Systems
Density Functional Theory (DFT) has become a standard method for studying the electronic structure of imidazole derivatives due to its balance of accuracy and computational cost. tandfonline.comresearchgate.netbohrium.com DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G(d,p), are frequently employed to optimize the molecular geometry and predict various molecular properties. tandfonline.com For instance, in studies of imidazole derivatives, DFT has been used to calculate optimized bond lengths and angles, which show good agreement with experimental data from X-ray diffraction. tandfonline.com Frontier molecular orbital (HOMO-LUMO) analysis, also performed using DFT, provides valuable information about the chemical reactivity, stability, and intramolecular charge transfer within the molecule. tandfonline.comresearchgate.net
Theoretical Determination of Molecular Energetics, Minima, and Transition States
Theoretical calculations are instrumental in determining the energetics of molecular systems, including the identification of stable conformers (minima) and the transition states that connect them. For imidazole derivatives, methods like DFT are used to perform potential energy surface (PES) scans, which help in identifying the most stable conformations by analyzing the energy as a function of specific dihedral angles. researchgate.net These calculations are crucial for understanding the dynamic behavior of these molecules. Furthermore, advanced computational methods can be used to calculate the heats of formation and to explore the potential energy surfaces of decomposition pathways, which is particularly relevant for energetic materials based on imidazole.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques provide a three-dimensional perspective on the structure and dynamic behavior of molecules, which is essential for understanding their function and reactivity.
Elucidation of Conformational Stability and Preferred Geometries
The conformational landscape of substituted imidazoles is a key determinant of their biological activity and physical properties. For flexible imidazole derivatives, conformational analysis can be performed using computational methods to identify the most stable conformers. researchgate.net For example, in a study of 2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole, a close analog of 5-chloro-1,4-dimethyl-1H-imidazole, DFT calculations were used to determine the preferred orientation of the phenyl ring relative to the imidazole ring. researchgate.net The interplay of steric and electronic effects governs the conformational preferences in these systems.
Studies on Tautomeric Forms in Chloro-Substituted Imidazoles
Tautomerism is a significant phenomenon in many heterocyclic compounds, including imidazoles. The imidazole ring can exist in two tautomeric forms due to the migration of a proton between the two nitrogen atoms. nih.gov However, in the case of this compound, the presence of a methyl group on the N1 nitrogen atom precludes the possibility of annular tautomerism. This substitution effectively "locks" the imidazole ring in a single tautomeric form. Studies on other chloro-substituted imidazoles that can exhibit tautomerism have shown that the position of the tautomeric equilibrium can be influenced by the nature and position of substituents, as well as by the surrounding medium.
Spectroscopic Characterization Techniques for Structural Elucidation (Focus on methodology and principles)
Spectroscopic techniques are indispensable for the experimental characterization and structural elucidation of newly synthesized compounds. Each method provides unique information about the molecular structure and bonding.
The synthesis of substituted imidazoles is often confirmed using a combination of spectroscopic methods, including FT-IR, ¹H NMR, and ¹³C NMR. tandfonline.comuobaghdad.edu.iqresearchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. In imidazole derivatives, characteristic FT-IR bands can be observed for the C=N stretching vibration (around 1599 cm⁻¹), C-O stretching (around 1245 cm⁻¹), and C=C stretching of the aromatic rings (in the range of 1400-1500 cm⁻¹). nih.gov The C-H stretching vibrations are typically observed in the region of 2319-3052 cm⁻¹. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules in solution.
¹H NMR: Provides information about the number and chemical environment of protons. In substituted imidazoles, the chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. For example, in a series of 2-substituted benzimidazoles, the aromatic protons typically appear as multiplets in the region of δ 7.2-7.6 ppm. rsc.org The protons of methyl groups attached to the imidazole ring or to a nitrogen atom will have characteristic chemical shifts.
¹³C NMR: Provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the imidazole ring are sensitive to the nature of the substituents. For instance, the carbon atoms of the imidazole ring in various derivatives have been reported with distinct chemical shifts that aid in their structural assignment. rsc.orgias.ac.in
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. In imidazole derivatives, characteristic absorption bands are observed that can be assigned to π→π* and n→π* transitions. For example, some imidazole derivatives exhibit absorption maxima around 255 nm. mdpi.com The position and intensity of these bands can be influenced by the substituents on the imidazole ring and the solvent used for the measurement. chemrevlett.comresearchgate.net
Below are interactive data tables summarizing typical spectroscopic data for imidazole derivatives, which can be used to infer the expected spectral characteristics of this compound.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Imidazoles in CDCl₃ Note: This table presents data from various substituted imidazoles to provide a general reference.
| Proton | Chemical Shift (ppm) | Multiplicity | Reference |
| Imidazole Ring H | 7.0 - 8.0 | s or m | |
| N-CH₃ | ~3.7 | s | |
| Ar-CH₃ | ~2.3 | s | |
| Aromatic Protons | 7.2 - 7.6 | m | rsc.org |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Imidazoles in CDCl₃ Note: This table presents data from various substituted imidazoles to provide a general reference.
| Carbon | Chemical Shift (ppm) | Reference |
| Imidazole C=N | ~157 | rsc.org |
| Imidazole C-Cl | ~115-130 | mdpi.com |
| Imidazole C-CH₃ | ~138-140 | rsc.org |
| N-CH₃ | ~33 | mdpi.com |
| Ring CH₃ | ~12-15 | ias.ac.in |
Table 3: Typical FT-IR Absorption Bands (cm⁻¹) for Imidazole Derivatives Note: This table presents general ranges for characteristic vibrations.
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| C=N Stretch | 1580 - 1610 | nih.gov |
| C=C Stretch (Aromatic) | 1400 - 1500 | nih.gov |
| C-H Stretch (Aromatic) | 3000 - 3100 | uobaghdad.edu.iq |
| C-H Stretch (Aliphatic) | 2850 - 2980 | uobaghdad.edu.iq |
| C-Cl Stretch | 700 - 800 | uobaghdad.edu.iq |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Connectivity Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H and ¹³C NMR would be used to confirm the precise location of the chloro and methyl substituents on the imidazole ring.
In the ¹H NMR spectrum, two singlets would be expected for the two methyl groups. The N-methyl (N1-CH₃) protons would likely appear in the range of δ 3.5-3.8 ppm. The C-methyl (C4-CH₃) protons would resonate further upfield, typically around δ 2.2-2.5 ppm. The single proton on the imidazole ring (H2) would appear as a singlet downfield, influenced by the two adjacent nitrogen atoms, likely in the δ 7.0-7.5 ppm region.
The ¹³C NMR spectrum would provide definitive evidence for the substitution pattern. The carbon of the N-methyl group would be expected around δ 30-35 ppm, while the C-methyl carbon would be found at a lower shift, around δ 10-15 ppm. The three carbons of the imidazole ring would have distinct chemical shifts. The C5 carbon, directly bonded to chlorine, would be significantly affected, appearing in the range of δ 115-125 ppm. The C4 carbon, bearing a methyl group, would be expected around δ 135-140 ppm, and the C2 carbon, situated between the two nitrogen atoms, would be the most downfield of the ring carbons, typically above δ 140 ppm.
A summary of predicted NMR data is presented below.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale / Notes |
|---|---|---|---|
| N1-CH₃ | ~3.6 | ~33 | Typical range for N-methyl on an imidazole ring. |
| C4-CH₃ | ~2.3 | ~12 | Typical range for a methyl group on an aromatic ring. |
| C2-H | ~7.2 | - | Singlet, downfield position between two N atoms. |
| C2 | - | ~142 | Most deshielded ring carbon due to proximity to both N atoms. |
| C4 | - | ~138 | Quaternary carbon attached to a methyl group. |
| C5 | - | ~120 | Carbon attached to the electronegative chlorine atom. |
The absence of any proton-proton coupling would confirm the substitution pattern, as all protons are on separate methyl groups or are the isolated C2-H. These assignments, confirmed through 2D NMR experiments like HSQC and HMBC, would provide conclusive proof of the compound's identity and connectivity.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify functional groups and probe the skeletal structure of a molecule by detecting its characteristic vibrational modes. For this compound, these techniques would confirm the presence of the imidazole ring, methyl groups, and the carbon-chlorine bond.
Based on studies of related imidazole derivatives, including computational analyses, a set of expected vibrational frequencies can be compiled. acs.orgacs.org
C-H Vibrations : The stretching vibrations of the aliphatic C-H bonds in the methyl groups are expected in the 2900-3000 cm⁻¹ region. The aromatic C-H stretch for the H2 proton on the ring would appear at a higher frequency, typically between 3100-3150 cm⁻¹.
Imidazole Ring Vibrations : The characteristic stretching vibrations of the C=C and C=N bonds within the imidazole ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. These are often strong and sharp, providing a fingerprint for the heterocyclic core. Ring puckering and other deformation modes occur at lower frequencies (<700 cm⁻¹). acs.org
C-N Vibrations : The C-N stretching modes of the imidazole ring typically appear in the 1250-1350 cm⁻¹ range.
C-Cl Vibration : The C-Cl stretching vibration is expected to produce a band in the lower frequency region of the FT-IR spectrum, typically between 600 and 800 cm⁻¹. This band can be a key indicator of successful chlorination.
A summary of the principal expected vibrational modes is provided in the table below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique (FT-IR / Raman) |
|---|---|---|
| Aromatic C-H Stretch (C2-H) | 3100 - 3150 | FT-IR, Raman |
| Aliphatic C-H Stretch (CH₃) | 2900 - 3000 | FT-IR, Raman |
| C=C and C=N Ring Stretch | 1400 - 1600 | FT-IR, Raman (often strong) |
| C-H Bending (CH₃) | 1375 - 1470 | FT-IR, Raman |
| C-N Ring Stretch | 1250 - 1350 | FT-IR, Raman |
| C-Cl Stretch | 600 - 800 | FT-IR (often strong) |
Complementary analysis using both FT-IR and Raman spectroscopy is advantageous due to their different selection rules, often allowing for the observation of a more complete set of vibrational modes. uobaghdad.edu.iq
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of a compound and to deduce structural information from its fragmentation pattern.
For this compound (C₅H₇ClN₂), the exact molecular weight can be calculated. The presence of chlorine, which has two stable isotopes (³⁵Cl, ~75.8% abundance; ³⁷Cl, ~24.2% abundance), results in a characteristic isotopic pattern for the molecular ion peak (M⁺). The M⁺ peak would appear as a doublet, with the (M) peak corresponding to the ³⁵Cl isotope and the (M+2) peak corresponding to the ³⁷Cl isotope, in an approximate 3:1 intensity ratio. This pattern is a definitive indicator of the presence of a single chlorine atom.
The molecular formula C₅H₇ClN₂ gives a nominal mass of 146 for the ³⁵Cl isotope. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high precision. rsc.org
Under electron ionization (EI), the molecule would undergo fragmentation. A plausible fragmentation pathway could involve:
Loss of a methyl group : [M - CH₃]⁺, leading to a significant fragment.
Loss of chlorine : [M - Cl]⁺.
Ring cleavage : Fragmentation of the imidazole ring itself, leading to smaller charged species.
The mass spectrum of the unchlorinated analog, 1,4-dimethyl-1H-imidazole, shows a prominent molecular ion peak at m/z 96, with fragmentation primarily involving the loss of methyl groups and ring components. nist.gov The introduction of a chlorine atom would alter the fragmentation pathways and the masses of the resulting ions.
| Ion/Fragment | Formula | Expected m/z (for ³⁵Cl) | Notes |
|---|---|---|---|
| [M]⁺ | [C₅H₇ClN₂]⁺ | 146 | Molecular ion. Expected M+2 peak at m/z 148 (~32% of M). |
| [M - H]⁺ | [C₅H₆ClN₂]⁺ | 145 | Loss of a proton. |
| [M - CH₃]⁺ | [C₄H₄ClN₂]⁺ | 131 | Loss of a methyl group, a common fragmentation pathway. |
| [M - Cl]⁺ | [C₅H₇N₂]⁺ | 95 | Loss of the chlorine radical. |
Quantitative Structure-Activity Relationships (QSAR) in Imidazole Analogs
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nist.gov For imidazole analogs, QSAR is a powerful tool used to understand which structural features are crucial for a desired pharmacological effect and to predict the activity of novel, unsynthesized derivatives. scispace.comarabjchem.org
The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds, such as imidazole derivatives, are dependent on the changes in their physicochemical properties, which can be quantified by molecular descriptors.
Development and Validation of Molecular Descriptors for Predictive Modeling
The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for each compound in a dataset. arabjchem.org These descriptors numerically represent various aspects of a molecule's structure and properties. For imidazole analogs, these descriptors typically fall into several categories:
Topological (2D) Descriptors : These are derived from the 2D representation of the molecule and describe properties like molecular size, shape, and branching (e.g., Wiener index, molecular connectivity indices). chemeo.com
Electronic Descriptors : These quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and polarizability. The presence of the imidazole ring and substituents like chlorine heavily influences these properties (e.g., partial charges, dipole moment).
Thermodynamic Descriptors : Properties like heat of formation, logP (lipophilicity), and molar refractivity are crucial, especially for predicting how a drug will behave in a biological system. nist.gov
Quantum Chemical Descriptors : Calculated using quantum mechanics, these provide detailed electronic information like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity. chemeo.com
Once a large pool of descriptors is generated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) and Random Forest are used to select the most relevant descriptors and build a predictive model. nist.govscispace.comresearchgate.net A statistically significant QSAR model can then be used to predict the activity of new imidazole derivatives, guiding synthetic efforts toward more potent compounds. nih.gov
Model validation is a critical step to ensure its predictive power. This is typically done through internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a test set of compounds not used in model development. rsc.orgresearchgate.net
| Descriptor Category | Example Descriptors Used for Imidazole Analogs | Relevance |
|---|---|---|
| Topological | Molecular Connectivity Indices, Wiener Index | Describes molecular size, shape, and atom connectivity. chemeo.com |
| Electronic | Dipole Moment, Partial Charges, H-bond acceptors/donors | Governs electrostatic interactions with biological targets. rsc.org |
| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Relates to lipophilicity and the ability to cross cell membranes. nist.gov |
| Quantum Chemical | HOMO/LUMO energies, Global Hardness | Indicates chemical reactivity and stability. |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. rsc.orgsigmaaldrich.com For imidazole analogs, docking studies are instrumental in elucidating their mechanism of action at a molecular level, predicting binding affinity, and guiding the design of more potent and selective inhibitors. acgpubs.orguni.lu
Computational Approaches to Predict Binding Affinities and Modes of Interaction
The molecular docking process involves two main steps: sampling the conformational space of the ligand within the protein's active site and then scoring these poses using a scoring function. The score, typically expressed as a binding energy (e.g., in kcal/mol), estimates the binding affinity. A lower (more negative) binding energy generally indicates a more stable protein-ligand complex. pitt.edu
Docking studies on various imidazole derivatives have revealed common modes of interaction with protein targets. The imidazole ring itself is particularly versatile:
Hydrogen Bonding : The sp²-hybridized nitrogen atom that does not bear a substituent (the "pyridinic" nitrogen) can act as a hydrogen bond acceptor. If the other nitrogen is protonated (as in an imidazolium (B1220033) ion), it can act as a hydrogen bond donor.
π-π Stacking : The aromatic imidazole ring can engage in π-π stacking interactions with aromatic amino acid residues in the protein's active site, such as phenylalanine, tyrosine, or tryptophan.
Metal Coordination : The pyridinic nitrogen is an excellent metal-coordinating ligand, a feature crucial for the many enzymes that have a metal ion in their active site (metalloenzymes).
For a compound like this compound, docking studies would place the molecule into the active site of a target protein. The scoring function would then evaluate how well it fits, considering interactions like hydrophobic contacts from the methyl groups, potential halogen bonding from the chlorine atom, and hydrogen bonding involving the N3 nitrogen. The results can rationalize observed biological activity and provide a structural basis for designing improved analogs. pitt.edu
| Interaction Type | Potential Involving this compound | Relevant Protein Residues |
|---|---|---|
| Hydrogen Bonding | N3 atom as H-bond acceptor. | Ser, Thr, Tyr, Asn, Gln, His |
| Hydrophobic Interactions | N1-methyl and C4-methyl groups. | Ala, Val, Leu, Ile, Phe, Trp |
| Halogen Bonding | C5-chlorine atom as a halogen bond donor. | Carbonyl oxygens of the protein backbone, acidic residues (Asp, Glu). |
| π-π Stacking | The imidazole ring. | Phe, Tyr, Trp, His |
These computational predictions are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
Theoretical Frameworks of Bioactivity and Molecular Interactions for Substituted Imidazoles
Structure-Activity Relationships (SAR) in Imidazole (B134444) Derivatives
The biological activity of imidazole derivatives is intricately linked to the nature and position of substituents on the imidazole ring. jopir.inresearchgate.net Structure-Activity Relationship (SAR) studies are crucial for understanding how these modifications influence the pharmacological properties of the compounds. jopir.inresearchgate.net
Influence of Halogen and Alkyl Substituents on Bioactivity Profiles
The introduction of halogen and alkyl groups to the imidazole scaffold significantly modulates the bioactivity of the resulting derivatives. nih.gov
Halogen Substituents:
Enhanced Potency: Halogen substituents, particularly chlorine and fluorine, often lead to increased biological potency. researchgate.net For instance, in a series of indazole derivatives, which share structural similarities with imidazoles, halogen substitution was found to be more potent than alkyl substitution. nih.gov
Improved Membrane Penetration: The presence of halogens can enhance the lipophilicity of the molecule, which can improve its ability to penetrate cell membranes. researchgate.net This is a critical factor for reaching intracellular targets.
Electronic Effects: Halogens are electron-withdrawing groups, and their presence on the imidazole ring can alter the electron distribution, which in turn can affect how the molecule interacts with its biological target. jopir.in
Alkyl Substituents:
Lipophilicity and Steric Effects: Alkyl groups, such as the methyl groups in 5-chloro-1,4-dimethyl-1H-imidazole, increase the lipophilicity of the molecule. This can influence its absorption, distribution, and metabolism. However, the addition of alkyl groups can sometimes decrease activity, suggesting that steric hindrance may play a role in preventing the molecule from binding effectively to its target. researchgate.net
Metabolic Stability: N-1 substitution with alkyl groups can impact metabolic stability and pharmacokinetic properties. jopir.in
Target Selectivity: The size and position of alkyl groups can influence the selectivity of the compound for its intended biological target. jopir.inresearchgate.net In some cases, replacing methyl groups with larger alkyl groups like ethyl or propyl has been shown to enhance antitumor activity. nih.gov
The table below summarizes the general influence of halogen and alkyl substituents on the bioactivity of imidazole derivatives.
| Substituent | General Effect on Bioactivity | Key Physicochemical Changes |
| Halogen (e.g., Chloro) | Often increases potency. | Increases lipophilicity, alters electronic properties. |
| Alkyl (e.g., Methyl) | Can increase or decrease activity depending on size and position. | Increases lipophilicity, can cause steric hindrance. |
Role of Positional Isomerism in Modulating Biological Activity
The specific placement of substituents on the imidazole ring, known as positional isomerism, is a critical determinant of biological activity. jopir.insemanticscholar.org The different electronic and steric environments at each position of the imidazole ring mean that even a minor shift in a substituent's location can lead to significant changes in a compound's pharmacological profile.
N-1 Position: Substitution at the N-1 position is often essential for activity and significantly impacts metabolic stability and pharmacokinetic properties. jopir.inresearchgate.nethumanjournals.com
C-2 Position: Modifications at this position typically influence receptor binding specificity. jopir.in
C-4 and C-5 Positions: Substituents at the C-4 and C-5 positions, such as the chloro and methyl groups in this compound, affect the lipophilicity and electronic properties of the molecule. jopir.in The electrophilic attack on the imidazole ring is favored at the 4th and 5th positions. researchgate.net
The bioactivity of a compound can be highly dependent on the specific isomer. For example, the relative positions of chloro and nitro groups in different imidazole derivatives can lead to variations in their biological effects. ontosight.aiontosight.ai
Elucidation of Molecular Targets and Interaction Mechanisms (General, not specific therapeutic applications)
The biological effects of substituted imidazoles are a consequence of their interactions with various molecular targets within the cell. jopir.inresearchgate.net Understanding these interactions is fundamental to elucidating their mechanisms of action.
Interaction with Enzymes and Proteins
Imidazole derivatives are known to interact with a wide range of enzymes and proteins, often leading to the modulation of their function. jopir.innih.govnih.gov
Enzyme Inhibition: The imidazole moiety can act as a competitive or non-competitive inhibitor of enzymes. nih.gov This inhibition can occur through various mechanisms, including binding to the active site or allosteric sites. For instance, imidazole itself has been shown to act as a partial competitive inhibitor of GH1 β-glucosidases by binding to the active site and reducing the substrate's affinity. nih.gov
Metal Ion Chelation: The nitrogen atoms in the imidazole ring can chelate metal ions that are essential for the catalytic activity of certain enzymes, a property that contributes to the bioactivity of some imidazole derivatives. japsonline.com
Protein-Protein Interactions: High concentrations of imidazole can interfere with protein-protein interactions that are mediated by polar or charged residues. researchgate.net
Receptor Binding: Substituents on the imidazole ring can influence the binding affinity and specificity of the compound for various receptors. jopir.in
The following table provides a general overview of the types of interactions between imidazole derivatives and proteins.
| Interaction Type | Description | Potential Consequence |
| Active Site Binding | The imidazole derivative directly binds to the catalytic site of an enzyme. | Enzyme inhibition. |
| Allosteric Binding | The compound binds to a site other than the active site, inducing a conformational change. | Modulation of enzyme activity. |
| Metal Ion Chelation | The imidazole ring coordinates with a metal cofactor in the enzyme. | Inactivation of the enzyme. |
| Hydrogen Bonding | The nitrogen atoms of the imidazole ring act as hydrogen bond donors or acceptors. mdpi.com | Stabilization of the protein-ligand complex. |
| Hydrophobic Interactions | Alkyl or aryl substituents on the imidazole ring interact with nonpolar regions of the protein. clinmedjournals.org | Increased binding affinity. |
Investigation of DNA Interaction Potential in Imidazole Derivatives
Some imidazole derivatives exert their biological effects by interacting with DNA. nih.govpku.edu.cn This interaction can occur through several modes:
Intercalation: Planar aromatic systems, which can be part of a substituted imidazole structure, can insert themselves between the base pairs of the DNA double helix. nih.gov This can lead to distortions in the DNA structure and interfere with cellular processes like replication and transcription.
Groove Binding: Imidazole-containing molecules can bind to the minor or major grooves of the DNA helix. beilstein-journals.orgnih.govresearchgate.net This binding is often stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions.
DNA Alkylation: Certain imidazole derivatives can act as alkylating agents, forming covalent bonds with DNA bases. researchgate.net
DNA Cleavage: Some metal complexes of imidazole derivatives have been shown to induce DNA cleavage. researchgate.net
Principles of Ligand Design from Imidazole Scaffolds
The imidazole ring is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can be used to develop ligands for a variety of biological targets. mdpi.comnih.gov Several key principles guide the design of ligands based on imidazole scaffolds:
Scaffold Hopping and Bioisosteric Replacement: The imidazole ring can be used as a bioisostere for other five- or six-membered rings in known active compounds. This strategy involves replacing a part of a known ligand with an imidazole ring to potentially improve its properties. nih.gov
Modulation of Physicochemical Properties: The inherent properties of the imidazole ring, such as its polarity and ability to form hydrogen bonds, can be leveraged to improve the solubility and bioavailability of a lead compound. humanjournals.com
Structure-Based Design: When the three-dimensional structure of the target protein is known, computational tools like molecular docking can be used to design imidazole derivatives that fit optimally into the binding site. clinmedjournals.orgnih.gov This allows for the rational design of substituents that can form specific interactions with the target, such as hydrogen bonds or hydrophobic interactions.
Introduction of Functional Groups: Specific functional groups can be added to the imidazole scaffold to target particular interactions. For example, adding a group capable of hydrogen bonding can enhance binding to a protein that has a complementary hydrogen bond donor or acceptor in its active site. drugdesign.org
Conformational Restriction: Incorporating the imidazole ring into a more rigid structure can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. drugdesign.org
Challenges and Future Directions in 5 Chloro 1,4 Dimethyl 1h Imidazole Research
Development of Novel and Highly Efficient Synthetic Pathways
The synthesis of substituted imidazoles is a cornerstone of organic chemistry, with numerous methods developed over the years. rsc.org Traditional approaches like the Debus-Radziszewski and Van Leusen syntheses have been foundational, but the demand for more efficient, sustainable, and regioselective methods remains high. rsc.orgresearchgate.net For 5-chloro-1,4-dimethyl-1H-imidazole specifically, the development of novel synthetic routes that are both high-yielding and environmentally benign is a key challenge.
One promising avenue is the use of ultrasonic irradiation, a green chemistry technique known to enhance reaction rates and improve yields, often under milder conditions than conventional methods. mdpi.com The application of sonochemistry to the synthesis of imidazole (B134444) derivatives has shown considerable promise and could be adapted for the efficient production of this compound. mdpi.com Another area of exploration is the use of microwave-assisted synthesis, which has been successfully employed for the preparation of various benzimidazole (B57391) derivatives with moderate to high yields. rsc.org
Furthermore, the development of one-pot multicomponent reactions represents a highly attractive strategy. These reactions offer atom economy and operational simplicity, which are crucial for large-scale synthesis. nih.gov Researchers are continually exploring new catalytic systems, including the use of ionic liquids and reusable catalysts like ZSM-11 zeolite, to facilitate the synthesis of polysubstituted imidazoles. researchgate.netmdpi.com The adaptation of such methods to produce this compound could significantly streamline its availability for further research and application.
Advancements in Regioselective Functionalization Strategies
The functionalization of the imidazole ring at specific positions is critical for tuning the properties of the resulting molecules. researchgate.net While the C2 position of the imidazole ring is often readily functionalized, achieving regioselectivity at other positions, such as C4 and C5, can be more challenging. nih.gov For this compound, the existing chloro and methyl groups influence the reactivity of the remaining positions, making regioselective functionalization a complex task.
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, have become indispensable tools for the C-C and C-N bond formation at various positions of the imidazole ring. researchgate.net For instance, a one-pot sequential procedure involving highly regioselective electrophilic C-5 bromination followed by a Sonogashira-type alkynylation has been successfully used for 2-substituted 1H-imidazoles. researchgate.net Similar strategies could be adapted for the functionalization of the C2 position of this compound.
Recent advancements have also focused on C-H functionalization, which avoids the need for pre-functionalized starting materials, thus offering a more atom-economical approach. nih.gov Palladium-catalyzed C-H bond arylation has been demonstrated for N-methyl-4,5-dibromoimidazole, allowing for the synthesis of polyfunctionalized imidazoles. researchgate.net Exploring such C-H activation strategies for the this compound core could open up new avenues for creating diverse derivatives.
| Functionalization Strategy | Target Position | Key Features |
| Sonogashira Coupling | C5 | One-pot sequential bromination and alkynylation. researchgate.net |
| Suzuki, Stille, Sonogashira | C4, C5 | Pd-catalyzed cross-coupling on halogenated imidazoles. researchgate.net |
| C-H Arylation | C2 | Palladium-catalyzed direct arylation. researchgate.net |
| Olefin Cross-Metathesis | Side Chain | Effective for creating (E)-4-alkyl and styryl imidazoles. uib.no |
In-depth Elucidation of Complex Reaction Mechanisms
A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new ones. For reactions involving this compound, elucidating the intricate mechanistic details can be challenging due to the potential for multiple reaction pathways and the influence of the substituents on the imidazole ring.
For instance, in transition metal-catalyzed reactions, understanding the role of the catalyst, ligands, and reaction conditions is crucial for controlling regioselectivity and efficiency. beilstein-journals.org In the case of gold-catalyzed reactions of related imidazole complexes, studies have shown that the stability and reactivity of the complexes are highly dependent on the surrounding medium, with ligand exchange and redox reactions being key mechanistic steps. acs.org
Investigating the reaction intermediates and transition states through a combination of experimental techniques (e.g., in-situ spectroscopy) and computational modeling can provide valuable insights. This knowledge can then be used to rationally design more effective catalysts and reaction conditions for the synthesis and functionalization of this compound. researchgate.net
Integration of Advanced Computational and Experimental Methodologies for Comprehensive Analysis
The synergy between computational and experimental approaches is becoming increasingly vital in chemical research. science.gov For this compound, integrating these methodologies can provide a comprehensive understanding of its structure, properties, and reactivity.
Density Functional Theory (DFT) calculations have proven to be a powerful tool for optimizing molecular geometries, predicting spectroscopic properties, and studying reaction mechanisms of imidazole derivatives. nih.govresearchgate.net For example, DFT has been used to confirm the structure of newly synthesized imidazole compounds and to gain insights into their stability and chemical reactivity through frontier molecular orbital analysis. researchgate.net
Molecular docking and dynamics simulations can be employed to predict the binding affinities and modes of interaction of this compound derivatives with biological targets, guiding the design of new bioactive molecules. nih.govresearchgate.net Experimental techniques such as X-ray crystallography provide crucial validation for the computationally predicted structures. science.gov The combination of these methods allows for a more rational and efficient exploration of the chemical space around the this compound core.
Exploration of New Chemical Space Based on the this compound Core for Diverse Applications
The this compound scaffold holds significant potential for the discovery of new molecules with diverse applications. nih.gov The exploration of the chemical space surrounding this core is a key future direction. researchgate.net This involves systematically modifying the scaffold through various functionalization strategies to generate libraries of novel compounds.
Diversity-oriented synthesis (DOS) and biology-oriented synthesis (BIOS) are powerful strategies for exploring biologically relevant chemical space. researchgate.net By applying these principles to the this compound core, it is possible to generate a wide range of structurally diverse molecules. These compound libraries can then be screened for various biological activities, such as anticancer, antifungal, and antibacterial properties, areas where imidazole derivatives have already shown significant promise. researchgate.netnih.gov
The development of novel lead-like molecular scaffolds from the this compound core could also be achieved through a "top-down" approach, where a complex polycyclic intermediate is first synthesized and then subjected to various transformations to generate a diverse range of scaffolds. whiterose.ac.uk This approach, combined with the continuous development of novel synthetic and functionalization methods, will be crucial for unlocking the full potential of this compound in various scientific disciplines.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-chloro-1,4-dimethyl-1H-imidazole with high yield and purity?
- Methodological Answer : Multi-component reactions (MCRs) are widely used for substituted imidazoles. For example, a tandem three-component reaction involving aldehydes, amines, and nitroalkanes under reflux conditions in ethanol can yield structurally similar imidazoles . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical. Purification via column chromatography or recrystallization from ethanol/water mixtures is recommended to isolate the compound .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify substituent positions (e.g., methyl and chlorine groups) through characteristic chemical shifts. For example, methyl groups in imidazoles typically appear at δ 2.3–2.6 ppm in 1H NMR .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS.
- IR Spectroscopy : Detect functional groups like C-Cl bonds (~550–650 cm⁻¹) .
Q. How can common impurities in the synthesis of this compound be identified and mitigated?
- Methodological Answer : By-products may arise from incomplete substitution or oxidation. Use TLC or HPLC to monitor reaction progress. For example, unreacted precursors or halogenated intermediates can be separated using silica gel chromatography with ethyl acetate/hexane gradients .
Advanced Research Questions
Q. What strategies resolve contradictory spectroscopic data in characterizing substituted imidazoles like this compound?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign carbon-proton correlations.
- X-ray Crystallography : Use single-crystal diffraction (e.g., SHELXL ) to unambiguously determine molecular geometry. For example, ORTEP-III can visualize bond angles and torsional strain .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack. Software like Gaussian or ORCA can simulate reaction pathways .
Q. What experimental design is optimal for studying the antimicrobial activity of this compound derivatives?
- Methodological Answer :
- In vitro assays : Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., nitro, methoxy) and compare bioactivity data. For example, related imidazoles show MIC values ranging from 16–32 µg/mL .
Q. How does the chlorine substituent influence the crystal packing of this compound?
- Methodological Answer : Perform single-crystal X-ray diffraction. Halogen bonding between Cl and adjacent methyl/imidazole rings can stabilize the lattice. Refinement via SHELXL and visualization with ORTEP-3 can quantify intermolecular interactions.
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data for this compound analogs?
- Methodological Answer : Variations may arise from polymorphic forms or solvent inclusion. Cross-validate using DSC (Differential Scanning Calorimetry) and PXRD. For example, polymorphs of similar imidazoles differ in melting points by 5–10°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
